molecular formula C9H12N4OS B11881212 4-(1-(2-Methoxyethyl)-1H-imidazol-2-yl)thiazol-2-amine

4-(1-(2-Methoxyethyl)-1H-imidazol-2-yl)thiazol-2-amine

Cat. No.: B11881212
M. Wt: 224.29 g/mol
InChI Key: OYQFZCWMKALPAD-UHFFFAOYSA-N
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Description

4-(1-(2-Methoxyethyl)-1H-imidazol-2-yl)thiazol-2-amine is a heterocyclic compound that contains both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-Methoxyethyl)-1H-imidazol-2-yl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-methoxyethylamine and an appropriate imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. These methods are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-Methoxyethyl)-1H-imidazol-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or imidazole rings are substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1-(2-Methoxyethyl)-1H-imidazol-2-yl)thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-(2-Methoxyethyl)-1H-imidazol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyethyl)-1,3-thiazol-2-amine hydrochloride
  • 4-(Indol-3-yl)thiazole-2-amines
  • 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Uniqueness

4-(1-(2-Methoxyethyl)-1H-imidazol-2-yl)thiazol-2-amine is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

4-[1-(2-methoxyethyl)imidazol-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C9H12N4OS/c1-14-5-4-13-3-2-11-8(13)7-6-15-9(10)12-7/h2-3,6H,4-5H2,1H3,(H2,10,12)

InChI Key

OYQFZCWMKALPAD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CN=C1C2=CSC(=N2)N

Origin of Product

United States

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